molecular formula C14H11ClF2N2O B11952247 1-(3-Chloro-4-methylphenyl)-3-(2,5-difluorophenyl)urea

1-(3-Chloro-4-methylphenyl)-3-(2,5-difluorophenyl)urea

Cat. No.: B11952247
M. Wt: 296.70 g/mol
InChI Key: PLBGETGIDNUQDC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(2,5-difluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with chlorine and methyl groups, and the other with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups, onto the aromatic rings.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)-3-phenylurea: Lacks the fluorine substituents on the aromatic ring.

    1-(3-Chloro-4-methylphenyl)-3-(4-fluorophenyl)urea: Contains only one fluorine atom on the aromatic ring.

    1-(3-Chloro-4-methylphenyl)-3-(2,4-difluorophenyl)urea: Has fluorine atoms in different positions on the aromatic ring.

Uniqueness

1-(3-Chloro-4-methylphenyl)-3-(2,5-difluorophenyl)urea is unique due to the specific arrangement of substituents on its aromatic rings

Properties

Molecular Formula

C14H11ClF2N2O

Molecular Weight

296.70 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2,5-difluorophenyl)urea

InChI

InChI=1S/C14H11ClF2N2O/c1-8-2-4-10(7-11(8)15)18-14(20)19-13-6-9(16)3-5-12(13)17/h2-7H,1H3,(H2,18,19,20)

InChI Key

PLBGETGIDNUQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F)Cl

Origin of Product

United States

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